3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Overview
Description
3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes multiple functional groups such as ethoxy, methyl, and thiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the thiazole core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes.
Medicine
This compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure may make it suitable for targeting specific diseases or conditions. Ongoing research is exploring its efficacy and safety in various medical contexts.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide
3,4,5-triethoxy-N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)benzamide
Uniqueness
3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to its specific arrangement of functional groups and the presence of the 3-methylphenyl moiety. This arrangement may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-5-29-21-14-19(15-22(30-6-2)23(21)31-7-3)24(28)26-12-11-20-16-32-25(27-20)18-10-8-9-17(4)13-18/h8-10,13-16H,5-7,11-12H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJUCJVSXCRQGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC(=N2)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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